|

REACTION_CXSMILES

|

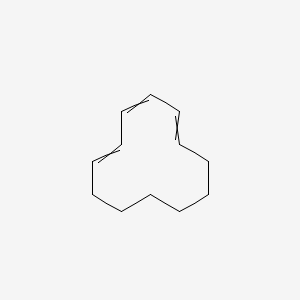

[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:7][CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:1.2.3.4.5.6.7.8.9.10|

|

|

Name

|

tris-(dibenzyl sulfide)-tris-chloro-rhodium

|

|

Quantity

|

75 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

2.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

170 °C

|

|

Type

|

CUSTOM

|

|

Details

|

with stirring to 170° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

The autoclave is repeatedly purged with a 1:1 gas mixture of carbon monoxide and hydrogen with which a pressure of up to 100 bars

|

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave is heated

|

|

Type

|

TEMPERATURE

|

|

Details

|

the pressure is increased to 200 bars

|

|

Type

|

CUSTOM

|

|

Details

|

is reduced to 110° C.

|

|

Type

|

WAIT

|

|

Details

|

a solution of 500 g of cyclododeca-1,5,9-triene in 1,000 g of toluene is pumped into the autoclave over a period of 3 hours

|

|

Duration

|

3 h

|

|

Type

|

WAIT

|

|

Details

|

After another 90 minutes

|

|

Duration

|

90 min

|

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled

|

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen

|

|

Type

|

FILTRATION

|

|

Details

|

The reaction solution is filtered

|

|

Type

|

DISTILLATION

|

|

Details

|

The solvent is distilled off at 1,600 Pa

|

|

Type

|

DISTILLATION

|

|

Details

|

The reaction product is distilled in a thin layer evaporator at 13 Pa and at a jacket temperature of around 220° C

|

|

Type

|

TEMPERATURE

|

|

Details

|

The composition of the distillate is determined by gas chromatography (column: 1 m Carbowax 6000 on Teflon; heating rate: 15° C./min; 130° to 260° C.)

|

|

Type

|

ADDITION

|

|

Details

|

The sample is diluted with tetrahydrofuran

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |